molecular formula C9H14O2 B7795532 2-Oxaspiro[4.5]decan-1-one CAS No. 4420-11-5

2-Oxaspiro[4.5]decan-1-one

Cat. No.: B7795532
CAS No.: 4420-11-5
M. Wt: 154.21 g/mol
InChI Key: VZHLSIACSZGPGA-UHFFFAOYSA-N
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Description

2-Oxaspiro[45]decan-1-one is a chemical compound with the molecular formula C9H14O2 It is a spirocyclic compound, meaning it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the notable methods for synthesizing 2-Oxaspiro[4.5]decan-1-one involves a Lewis acid-catalyzed Prins/pinacol cascade process. This method uses aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials. The reaction proceeds through a cascade of Prins and pinacol rearrangement reactions, resulting in the formation of the oxaspirocycle .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the Prins/pinacol cascade process can be adapted for larger-scale synthesis. The use of Lewis acids and appropriate reaction conditions can be optimized for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Oxaspiro[4.5]decan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The spirocyclic structure allows for substitution reactions at various positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

2-Oxaspiro[4.5]decan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a subject of interest in studying biological interactions and potential bioactive properties.

    Medicine: Research is ongoing to explore its potential medicinal properties, including its use as a precursor for drug development.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Oxaspiro[4.5]decan-1-one involves its interaction with various molecular targets. The spirocyclic structure allows it to interact with enzymes and receptors in unique ways, potentially leading to bioactive effects. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1-Oxaspiro(4,5)decan-2-one: Another spirocyclic compound with a similar structure but different functional groups.

    2,6,10,10-Tetramethyl-1-oxaspiro(4,5)decan-6-ol: A related compound with additional methyl groups and a hydroxyl group.

Uniqueness

2-Oxaspiro[4.5]decan-1-one is unique due to its specific spirocyclic structure and the presence of an oxygen atom in the ring. This gives it distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

2-oxaspiro[4.5]decan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-8-9(6-7-11-8)4-2-1-3-5-9/h1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHLSIACSZGPGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCOC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196067
Record name 2-Oxaspiro(4,5)decan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4420-11-5
Record name 2-Oxaspiro(4,5)decan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004420115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Oxaspiro(4,5)decan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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